

A Technical Guide to the Spectroscopic Interpretation of 3-Methoxy-5-methylphenol

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Compound of Interest

Compound Name: 3-Methoxy-5-methylphenol

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This guide provides an in-depth analysis of the spectroscopic data for **3-Methoxy-5-methylphenol** (CAS RN: 3209-13-0), a key intermediate in organic synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

- Systematic Name: **3-Methoxy-5-methylphenol**
- Synonyms: 5-Methoxy-m-cresol, Orcinol monomethyl ether^[2]
- Molecular Formula: C₈H₁₀O₂^[1]
- Molecular Weight: 138.17 g/mol ^[1]

Spectroscopic Data

The structural elucidation of **3-Methoxy-5-methylphenol** is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[\[1\]](#)

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.2-6.4	Multiplet	3H	Aromatic Protons (H-2, H-4, H-6)
~4.5-5.5	Singlet (broad)	1H	Phenolic Hydroxyl Proton (-OH)
~3.75	Singlet	3H	Methoxy Protons (-OCH ₃)
~2.25	Singlet	3H	Methyl Protons (-CH ₃)

Table 1: Predicted ^1H NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[\[1\]](#)

^{13}C NMR (Carbon NMR) Data

The ^{13}C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~161	C-O (Methoxy)
~159	C-O (Phenolic)
~141	C-C (Methyl-substituted)
~107	Aromatic CH
~102	Aromatic CH
~99	Aromatic CH
~55	Methoxy Carbon (-OCH ₃)
~21	Methyl Carbon (-CH ₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic -OH
3100-3000	C-H stretch	Aromatic C-H
2960-2850	C-H stretch	Aliphatic C-H
1600-1450	C=C stretch	Aromatic Ring
1275-1200	C-O stretch	Aryl Ether
1150-1085	C-O stretch	Phenol

Table 3: Characteristic IR Absorption Bands for 3-Methoxy-5-methylphenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[\[1\]](#)

m/z Ratio	Interpretation
138	Molecular Ion $[M]^+$
123	$[M - CH_3]^+$
109	$[M - CH_2O + H]^+$ or $[M - C_2H_5]^+$
107	$[M - OCH_3]^+$

Table 4: Key Mass Spectrometry Fragmentation
Data for 3-Methoxy-5-methylphenol.[\[3\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Instrumentation: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300).[\[3\]](#)[\[4\]](#)
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d ($CDCl_3$).[\[5\]](#)
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[\[4\]](#)
- Data Acquisition: Both 1H and ^{13}C NMR spectra are acquired at room temperature. For 1H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[\[4\]](#)

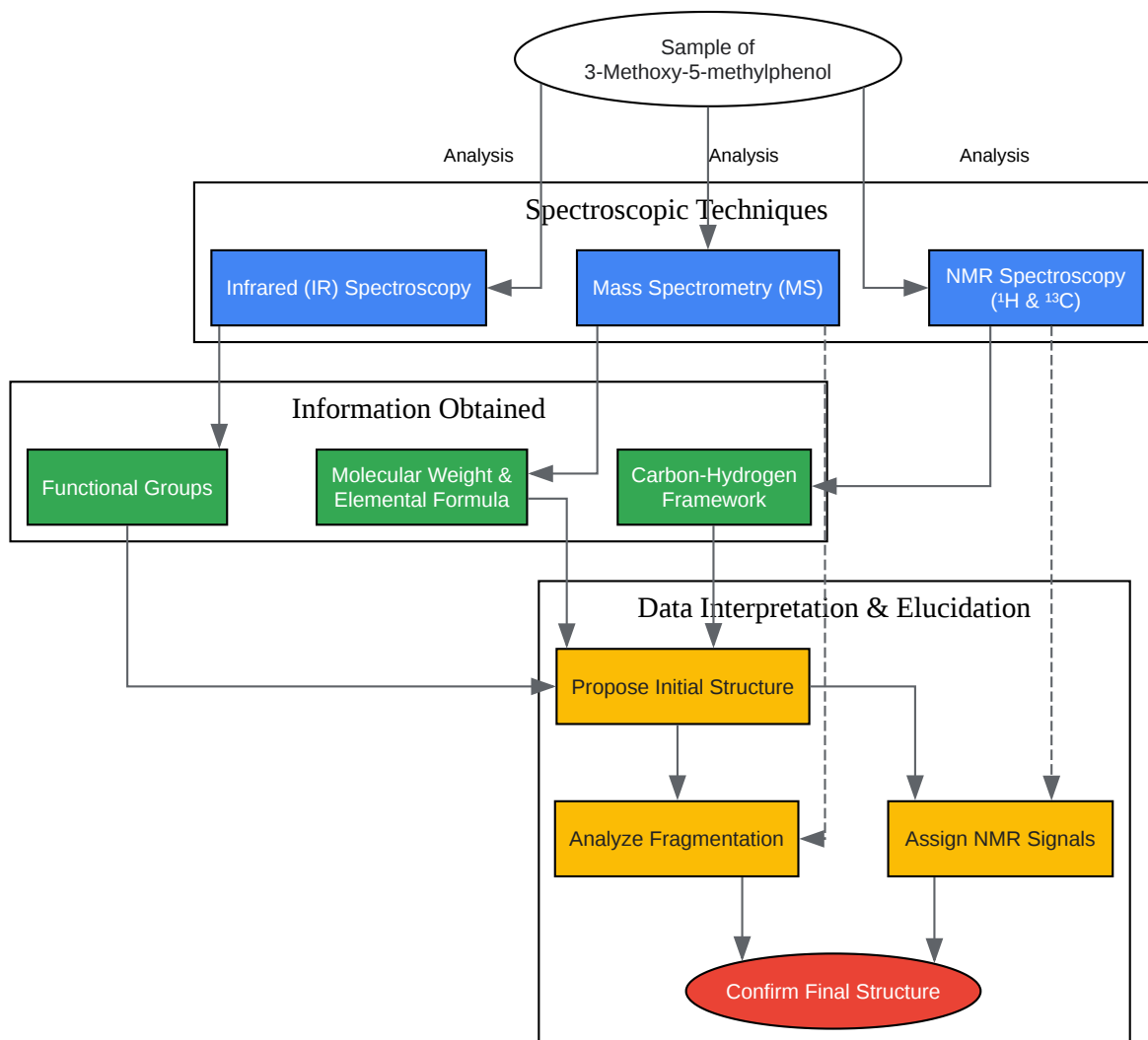
- **Sample Preparation:** For solid samples, a KBr disc or nujol mull can be prepared. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CHCl_3) and a thin film cast onto a salt plate (e.g., NaCl or KBr).^{[3][5]}
- **Data Acquisition:** A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$, and the background is automatically subtracted.

Mass Spectrometry

- **Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like **3-Methoxy-5-methylphenol**.^[1] High-Resolution Mass Spectrometry (HRMS) can be performed using techniques like ESI-QTOF for accurate mass determination.^[3]
- **GC-MS Protocol:**
 - **Sample Introduction:** A dilute solution of the sample is injected into the GC inlet.
 - **Chromatographic Separation:** The sample is vaporized and separated on a capillary column (e.g., SOLGel-Wax).^[6] The oven temperature is programmed to elute the components.
 - **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
 - **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like **3-Methoxy-5-methylphenol**.



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Caption: Workflow for Spectroscopic Data Interpretation.

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References

- 1. 3-Methoxy-5-methylphenol|>98.0% Purity|CAS 3209-13-0 [benchchem.com]
- 2. 3-Methoxy-5-methylphenol | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-Methoxy-5-Methylphenol | C₈H₁₀O₂ | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Methoxy-5-methylphenol [webbook.nist.gov]
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